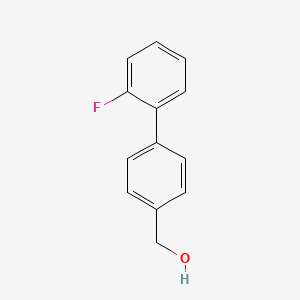

4-(2-Fluorophenyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

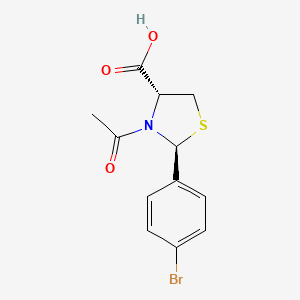

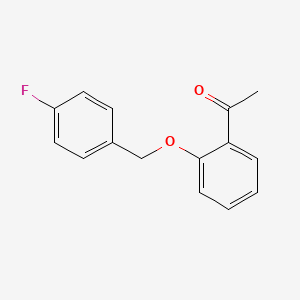

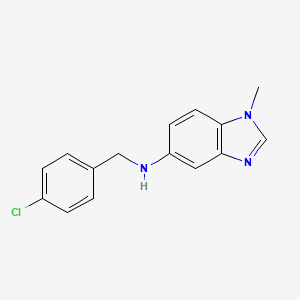

“4-(2-Fluorophenyl)benzyl alcohol” is an organic compound . It is also known as “(4-Fluorophenyl)methanol” in French and German . The molecular formula is CHFO, with an average mass of 126.128 Da and a monoisotopic mass of 126.048096 Da .

Synthesis Analysis

The synthesis of “4-(2-Fluorophenyl)benzyl alcohol” involves a reaction under a nitrogen atmosphere. A stirred and cooled suspension of LiA1H4 in dry THF is used, to which commercially available 4-(2-fluorophenyl)-benzoic acid is added dropwise .Molecular Structure Analysis

The molecular structure of “4-(2-Fluorophenyl)benzyl alcohol” is based on the molecular formula CHFO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reactions of alcohols like “4-(2-Fluorophenyl)benzyl alcohol” include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . “2-Fluorobenzyl alcohol” undergoes oxidation using graphite oxide under ultrasonic irradiation to yield 2-fluorobenzaldehyde .Physical And Chemical Properties Analysis

“4-(2-Fluorophenyl)benzyl alcohol” appears as a clear colorless to slightly yellow liquid . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight are not available in the sources.Wissenschaftliche Forschungsanwendungen

Catalysis

4-(2-Fluorophenyl)benzyl alcohol: is utilized in catalytic processes, particularly in the selective oxidation of benzyl alcohol to produce benzoic acid . This reaction is significant in the chemical industry due to benzoic acid’s extensive applications in medicine, food, and as a precursor in organic synthesis .

Medicine

In the medical field, 4-(2-Fluorophenyl)benzyl alcohol may serve as an excipient in pharmaceutical formulations. Benzyl alcohol derivatives are known for their preservative properties and can reduce pain at injection sites when used in intramuscular medications .

Organic Synthesis

This compound plays a role in organic synthesis, where it can be involved in the preparation of chiral pharmaceutical intermediates and fine chemicals. Its derivatives are often employed as biocatalysts for dynamic kinetic resolution of racemic substrates .

Materials Science

4-(2-Fluorophenyl)benzyl alcohol: derivatives have been investigated for their potential to improve the flame retardancy and dielectric properties of materials like epoxy resin, which is crucial for advanced electronic materials .

Biotechnology

In biotechnological applications, derivatives of benzyl alcohol, including those with fluorophenyl groups, are used for the enzymatic synthesis of chiral compounds and other biocatalytic processes .

Food Industry

While specific applications of 4-(2-Fluorophenyl)benzyl alcohol in the food industry are not directly cited, benzyl alcohol derivatives are used in the production of food-grade chemicals and as flavoring agents .

Pharmacology

The compound’s derivatives are also relevant in pharmacology, where they are used in the synthesis of various pharmacologically active molecules. These derivatives can be crucial in the development of new medications .

Chemical Industry

In the chemical industry, 4-(2-Fluorophenyl)benzyl alcohol is involved in the production of intermediates and catalysts. It is used in reactions such as the Nafion-H catalyzed preparation of diphenylmethyl ethers of alcohols .

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(2-fluorophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABWIEVUZWQZLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362631 |

Source

|

| Record name | 4-(2-FLUOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773872-57-4 |

Source

|

| Record name | 4-(2-FLUOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)

![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)

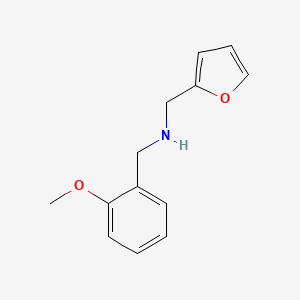

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)

![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)